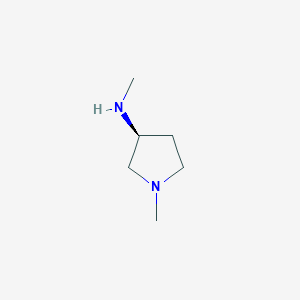![molecular formula C20H21N3O3 B2416100 1,8,8-trimetil-5-fenil-5,8,9,10-tetrahidropirimid[4,5-b]quinolin-2,4,6(1H,3H,7H)-triona CAS No. 896012-72-9](/img/structure/B2416100.png)
1,8,8-trimetil-5-fenil-5,8,9,10-tetrahidropirimid[4,5-b]quinolin-2,4,6(1H,3H,7H)-triona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione finds applications in:
Chemistry: : As a building block in organic synthesis, particularly in the creation of complex polycyclic structures.
Medicine: : Investigation into its use as an anti-inflammatory or anti-cancer agent due to its unique molecular structure.
Industry: : Utilized in the development of advanced materials, including polymers and nanocomposites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Formation of the Quinoline Ring: : This step could involve a Povarov reaction where an aniline derivative reacts with an aldehyde and an alkene to form a tetrahydroquinoline structure.
Introduction of Methyl and Phenyl Groups:
Cyclization and Oxidation: : The final steps may involve cyclization to form the pyrimidoquinoline structure and oxidation to achieve the desired trione functionality.
Industrial Production Methods
While the laboratory-scale synthesis focuses on small quantities and precise conditions, industrial production would optimize these methods for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are crucial for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents such as chlorine or bromine, typically in the presence of a catalyst like ferric chloride.
Major Products
The reactions yield various derivatives that can be structurally characterized using spectroscopy techniques like NMR and mass spectrometry.
Mecanismo De Acción
The compound's effects are mediated through its interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. Detailed studies using molecular docking and dynamic simulations reveal the precise binding interactions and conformational changes induced upon binding.
Comparación Con Compuestos Similares
Similar Compounds
1,8,8-trimethyl-5-phenylquinoline-2,4-dione
5-phenylpyrimido[4,5-b]quinoline
1,8,8-trimethylquinoline derivatives
Comparison and Uniqueness
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its tetrahydropyrimido ring system, which provides distinct reactivity and interaction profiles compared to other quinoline and pyrimidine derivatives
Exploring the depths of this compound showcases the nuanced interplay between structure and function that drives scientific innovation. Have you encountered other fascinating compounds in your research or interests?
Propiedades
IUPAC Name |
1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKDFDBLLYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
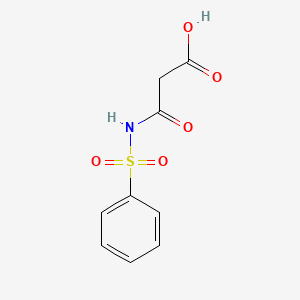
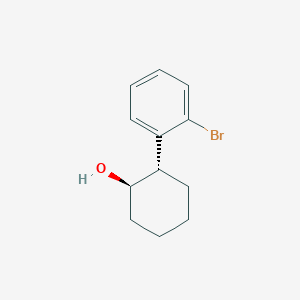
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)
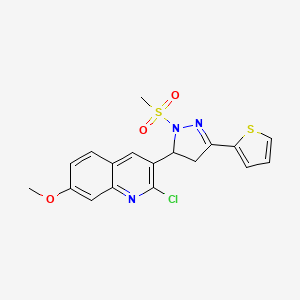
![8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2416025.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)
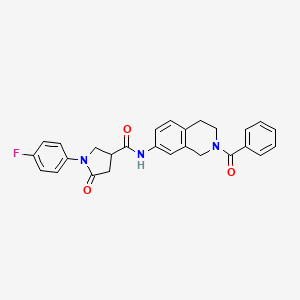
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)
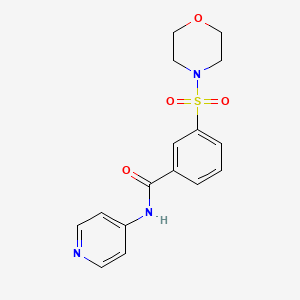

![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)
